N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name is N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . The parent structure is a bicyclic tetrahydrobenzothiophene system, comprising a benzene ring fused to a thiophene ring with partial saturation in the five-membered ring (positions 4,5,6,7). Key substituents include:
- Amino group (-NH₂) at position 2 of the benzothiophene core.
- Carboxamide group (-CONH-) at position 3, with an allyl group (CH₂CHCH₂) attached to the nitrogen atom of the amide.
No constitutional or stereoisomers are reported in the literature, as the substituents are fixed in their respective positions. The allyl group’s geometry (trans or cis) is not explicitly defined, but the lack of stereochemical descriptors in the name suggests no restricted isomerism.
X-ray Crystallographic Analysis of Molecular Geometry
While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related benzothiophene carboxamides. For example, 2-[(E)-benzylideneamino]-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (COD 2205048) reveals key geometric features:
- Bond Lengths :
| Bond Type | Length (Å) |
|---|---|
| C-N (amide) | ~1.33–1.37 |
| C-S (thiophene) | ~1.77–1.82 |
| C-C (aromatic) | ~1.38–1.42 |
- Planarity : The benzothiophene core exhibits partial planarity, with the tetrahydro ring adopting a puckered conformation to accommodate steric strain.
- Hydrogen Bonding : The carboxamide group participates in intramolecular hydrogen bonds (N-H···O), stabilizing the conformation.
Comparative analysis with N-Allyl-3-chloro-1-benzothiophene-2-carboxamide (CID 3105319) suggests that electron-withdrawing substituents (e.g., Cl) may alter bond lengths and angles.
Conformational Dynamics via NMR Spectroscopy
NMR data for analogous compounds provide indirect evidence of conformational behavior. For This compound , the following spectral features are anticipated:
1H NMR Predictions
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Allyl CH₂ (adjacent to N) | 3.4–3.8 | Triplet |
| Allyl CH₂ (terminal) | 5.0–5.3 | Multiplet |
| Tetrahydro ring CH₂ | 1.5–2.5 | Multiplet |
| Aromatic protons | 6.8–7.2 | Multiplet |
Key Observations :
Comparative Structural Analysis with Related Benzothiophene Carboxamides
Table 1 contrasts the title compound with structurally similar derivatives:
Key Differences :
Properties
IUPAC Name |
2-amino-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2H,1,3-7,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMSWZGHIYULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(SC2=C1CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halogenated benzothiophene with ammonia or an amine can introduce the amino group at the desired position.
Allylation: The allyl group can be introduced through an alkylation reaction. This can be achieved by reacting the amino-benzothiophene intermediate with an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The amino group can participate in nucleophilic substitution reactions. For instance, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Amides and substituted benzothiophenes.
Scientific Research Applications
N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of biological targets.
Material Science: The benzothiophene core is known for its electronic properties, making the compound useful in the development of organic semiconductors and conductive materials.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into their binding mechanisms and effects.
Mechanism of Action
The mechanism of action of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and allyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The benzothiophene core can interact with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and physicochemical properties of benzothiophene-3-carboxamide derivatives are highly dependent on substitutions at the carboxamide nitrogen (N-position) and modifications to the 2-amino group. Below is a detailed comparison with key analogs:
N-Substituted Derivatives
N-Benzyl Derivatives
- Example: N-Benzyl-2-[(1-methylimidazol-2-yl)thio]acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Molecular Formula: C₂₃H₂₉N₃O₂S Molecular Weight: 412.2 g/mol Synthesis: Prepared via coupling reactions using DIPEA and DMSO, achieving >95% purity (LC/MS confirmed) .
N-Aryl Derivatives
- Example : N-(4-Fluorophenyl)-2-azomethine-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
N-Heteroaryl Derivatives
2-Amino Group Modifications
Azomethine Derivatives
- Example: 2-[(4-Methylbenzylidene)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Synthesis: Condensation of 2-amino derivatives with aldehydes under reflux, optimized via HPLC . Activity: Azomethine linkages enable structural diversity, with computational (PASS) predictions guiding activity profiling .
Acetamido-Linked Derivatives
Physicochemical and Analytical Comparisons
Key Observations
- Synthetic Accessibility : N-Allyl derivatives may offer simpler synthesis compared to N-benzyl or N-heteroaryl analogs, which require multi-step coupling .
- Biological Activity : Aryl and azomethine substitutions correlate with enhanced antimicrobial activity, while the allyl group’s role remains unexplored .
- Structural Insights : Crystallographic data (e.g., ORTEP-3, WinGX) reveal planar carboxamide moieties critical for binding .
Biological Activity
N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (commonly referred to as N-Allyl-BTCA) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
N-Allyl-BTCA has the molecular formula and features a unique structure that includes a benzothiophene core with an allyl substituent and an amino group. The presence of the carboxamide functional group enhances its potential for various biological interactions. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, which is crucial for its biological activity.
Synthesis
The synthesis of N-Allyl-BTCA typically involves several key steps:
- Starting Materials : The synthesis begins with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
- Reagents : The reaction often employs reagents such as allyl bromide and bases like sodium hydride.
- Reaction Conditions : The reaction is generally conducted in an organic solvent under controlled temperature conditions to optimize yield and purity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that N-Allyl-BTCA exhibits significant cytostatic activity , suggesting its potential as an anticancer agent. Studies have shown that azomethine derivatives derived from this compound demonstrate inhibitory effects on cancer cell proliferation . The mechanism of action involves interference with cell cycle progression and apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. Its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes contributes to its antimicrobial efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, N-Allyl-BTCA has demonstrated anti-inflammatory properties . It modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of N-Allyl-BTCA:
-
Cytostatic Activity Study :
- Objective : To evaluate the cytostatic effects on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of N-Allyl-BTCA, followed by assessment of cell viability using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent cytostatic effects.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
- Results : N-Allyl-BTCA exhibited notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Mechanism Study :
- Objective : To investigate the anti-inflammatory mechanisms in vitro.
- Methodology : Treatment of macrophages with N-Allyl-BTCA followed by measurement of cytokine levels using ELISA.
- Results : A significant decrease in TNF-alpha and IL-6 levels was recorded, supporting its anti-inflammatory potential .
Comparative Analysis with Similar Compounds
The following table summarizes key features of N-Allyl-BTCA compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-Allyl-BTCA | Allyl group, tetrahydro ring | Cytostatic, antimicrobial, anti-inflammatory |
| 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Lacks allyl group | Limited biological activity |
| N-Allyl-2-amino-1-benzothiophene-3-carboxamide | Lacks tetrahydro ring | Different binding properties |
Q & A
Q. What are the standard synthetic routes for N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from a tetrahydrobenzothiophene core. Key steps include:
Amination : Reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives with allyl halides or allylamine under nucleophilic substitution conditions.
Functionalization : Introduction of the carboxamide group via coupling reagents (e.g., HATU or EDC) in polar aprotic solvents like DMF or DCM.
Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .
- Critical Parameters : Temperature (60–80°C for amination), solvent choice (DMF for solubility), and stoichiometric control to minimize side products.
Q. How is the compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., allyl group protons at δ 5.0–5.8 ppm, tetrahydrobenzothiophene carbons at 120–140 ppm).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS requires m/z 248.0984) .
Q. What initial biological screening assays are used to evaluate its therapeutic potential?
- Methodological Answer :
- Acetylcholinesterase (AChE) Inhibition : Spectrophotometric Ellman’s assay at pH 8.0 with donepezil as a positive control. IC values <10 µM suggest neuroprotective potential .
- Cytotoxicity : MTT assay on SH-SY5Y neuronal cells to determine safe dosage ranges (e.g., EC >50 µM) .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action against AChE?
- Methodological Answer :
- Software : AutoDock 4.0 or Vina with AChE structure (PDB: 4EY7).
- Protocol :
Prepare ligand (compound) and receptor (AChE) files, removing water and adding polar hydrogens.
Define a grid box covering the active site (coordinates: x= -14, y= 40, z= 65; size: 60×60×60 Å).
Run 100 Lamarckian GA simulations; analyze binding poses for interactions with catalytic triad (Ser200, His440, Glu327).
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer : Contradictions (e.g., variable AChE inhibition with similar substituents) arise from assay conditions or substituent electronic effects. Mitigation strategies:
- Systematic Variation : Synthesize analogs with controlled substituents (e.g., electron-donating vs. withdrawing groups on the allyl chain).
- Assay Standardization : Use identical enzyme batches and buffer conditions (pH 8.0, 25°C) .
- Example : Hydroxyphenyl substituents enhance activity (IC = 2.1 µM) vs. bromophenyl (IC = 15.3 µM) due to H-bonding with Tyr337 .
Q. What crystallographic challenges arise in determining its 3D structure?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is critical. Use SHELXL for refinement, addressing issues like twinning or disorder in the allyl group.
- Software Workflow :
SHELXD : Phase solution via dual-space methods.
SHELXL : Refinement with restraints for flexible moieties (e.g., tetrahydrobenzothiophene ring puckering).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
